Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl-
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Overview
Description
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzoyl chloride with 4,5-dimethyl-2-aminophenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydro-oxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.
Scientific Research Applications
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another five-membered heterocyclic compound with similar biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
Indole Derivatives: Widely studied for their diverse biological activities .
Uniqueness
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- is unique due to the specific substitution pattern on the phenyl ring and the presence of methyl groups on the oxazole ring. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
832076-78-5 |
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Molecular Formula |
C11H9Cl2NO |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-7(2)15-11(14-6)9-4-3-8(12)5-10(9)13/h3-5H,1-2H3 |
InChI Key |
KIXBCXXIIXPIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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